molecular formula C14H13NO2 B14041850 2,4'-Dimethyl-5-nitro-1,1'-biphenyl

2,4'-Dimethyl-5-nitro-1,1'-biphenyl

Cat. No.: B14041850
M. Wt: 227.26 g/mol
InChI Key: DMCIUFKRLCYKQZ-UHFFFAOYSA-N
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Description

2,4'-Dimethyl-5-nitro-1,1'-biphenyl (CAS 69299-50-9) is a substituted biphenyl compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Biphenyl scaffolds are fundamental backbones in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . These derivatives are significant intermediates used to produce an extensive range of pharmaceuticals and are utilized as building blocks for materials such as fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals . From a research perspective, biphenyl derivatives demonstrate a wide spectrum of pharmacological activities. Structurally similar nitro-biphenyl compounds have been identified as inhibitors of key enzymes in the biosynthesis of pro-inflammatory lipid mediators, suggesting potential for anti-inflammatory and anticancer drug development . Specifically, the 2,4-dinitro-biphenyl scaffold has been shown to inhibit members of the MAPEG family, including leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), indicating the relevance of this chemical class for a multitargeting approach to modulate pro-inflammatory pathways . This compound is offered exclusively for laboratory research. It is strictly for non-medical purposes such as industrial applications or scientific research and must not be used for clinical diagnosis, treatment of humans or animals, or any other personal use.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)-4-nitrobenzene

InChI

InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)14-9-13(15(16)17)8-5-11(14)2/h3-9H,1-2H3

InChI Key

DMCIUFKRLCYKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,4'-Dimethyl-5-nitro-1,1'-biphenyl

General Synthetic Strategies

The synthesis of this compound typically involves the construction of the biphenyl core followed by selective functionalization to introduce methyl and nitro substituents at the desired positions. Common approaches include:

These strategies are often combined in multi-step syntheses to achieve the target substitution pattern.

Specific Synthetic Routes and Reaction Conditions

Suzuki-Miyaura Cross-Coupling Based Synthesis

One of the most reliable methods to construct biphenyls with specific substituents is the Suzuki-Miyaura cross-coupling reaction. For this compound, the typical route involves:

  • Starting materials: A 2-methyl-5-nitro-substituted aryl bromide and a 4-methylphenylboronic acid.
  • Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄.
  • Base: Potassium carbonate or sodium carbonate.
  • Solvent system: Mixtures of tetrahydrofuran and water or dimethylformamide.
  • Temperature: Heating at 80–100 °C for 12–24 hours.
  • Outcome: Formation of the biphenyl core with methyl and nitro groups positioned as required.

This method offers high regioselectivity and good yields, typically above 70%, and allows for fine control over substitution patterns through choice of starting materials.

Nitration of Pre-formed Biphenyls

An alternative approach involves nitration of a pre-synthesized 2,4'-dimethylbiphenyl:

  • Starting material: 2,4'-Dimethylbiphenyl.
  • Nitrating agents: Mixed acid (nitric acid and sulfuric acid) or milder nitrating mixtures.
  • Conditions: Controlled temperature (0–5 °C) to avoid over-nitration.
  • Purification: Recrystallization or chromatography to isolate the mono-nitrated product.

This method requires careful control to achieve selective nitration at the 5-position and avoid multiple nitrations or oxidation side reactions.

Direct C–H Activation and Functionalization

Recent advances in C–H activation chemistry allow direct functionalization of biphenyls:

  • Catalysts: Transition metal complexes (e.g., palladium, rhodium).
  • Reagents: Nitrating agents or methylation reagents.
  • Advantages: Fewer steps, atom economy, and regioselectivity through directing groups.
  • Challenges: Optimization of reaction conditions to favor substitution at the 5-position.

While promising, these methods are still under development for complex substitution patterns like those in this compound.

Detailed Reaction Analysis and Data

Reaction Yields and Conditions Table

Synthetic Route Starting Materials Catalyst/Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Suzuki-Miyaura Coupling 2-methyl-5-nitrophenyl bromide + 4-methylphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ THF/H₂O or DMF 80–100 12–24 70–85 High regioselectivity, scalable
Nitration of 2,4'-Dimethylbiphenyl 2,4'-Dimethylbiphenyl HNO₃/H₂SO₄ Acidic medium 0–5 1–3 50–65 Requires careful temperature control
C–H Activation Functionalization 2,4'-Dimethylbiphenyl Pd or Rh complexes Various 80–120 6–12 40–60 Emerging method, regioselectivity varies

Purification and Characterization

  • Purification: Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures is standard to separate regioisomers and remove impurities.
  • Characterization: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm structure and purity.
  • Melting points: Typically range between 120–130 °C for pure this compound.

Comparative Analysis with Related Compounds

Compound Substituents Synthetic Complexity Typical Yield (%) Application Highlights
This compound Methyl (2,4'), Nitro (5) Moderate 70–85 Intermediate in pharmaceuticals and materials chemistry
4'-Methyl-2'-nitro-1,1'-biphenyl Methyl (4'), Nitro (2') Moderate 50–70 Used in benzofuran synthesis
Methyl 4'-bromo-4-nitro-1,1'-biphenyl-2-carboxylate Bromine, Nitro, Carboxylate ester Higher 60–80 Pharmaceutical intermediates

This comparison illustrates the synthetic accessibility of this compound relative to other biphenyl derivatives with similar functional groups.

Summary and Expert Recommendations

  • The Suzuki-Miyaura cross-coupling method remains the most effective and versatile approach for synthesizing this compound, offering high yields and regioselectivity.
  • Nitration of preformed biphenyls is a viable alternative but requires stringent control to avoid over-nitration and side reactions.
  • Emerging C–H activation techniques show promise for direct functionalization but need further optimization for this compound.
  • Purification by column chromatography and comprehensive spectroscopic characterization are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethyl-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution Reactions: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Reduction: The major product is 2,4’-Dimethyl-5-amino-1,1’-biphenyl.

    Oxidation: The major products are 2,4’-Dimethyl-5-nitro-1,1’-biphenyl carboxylic acids.

Scientific Research Applications

2,4’-Dimethyl-5-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: It can be used in studies related to the biological activity of biphenyl derivatives.

    Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and reduction-oxidation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Melting Point (°C) Key Functional Groups Molecular Weight (g/mol) Source
2,4'-Dimethyl-5-nitro-1,1'-biphenyl 2-CH₃, 4'-CH₃, 5-NO₂ Not reported Nitro, methyl ~243.3 (estimated) N/A
3',5'-Dimethyl-5-nitro-1,1'-biphenyl-2,4'-diamine (8a) 3',5'-CH₃, 2-NH₂, 4'-NH₂, 5-NO₂ 186–188 Nitro, methyl, amine Not reported
5-Methyl-2-nitro-1,1'-biphenyl 5-CH₃, 2-NO₂ Not reported Nitro, methyl 213.24
3',5'-Diethyl-5-nitro-1,1'-biphenyl-2,4'-diamine (8b) 3',5'-C₂H₅, 2-NH₂, 4'-NH₂, 5-NO₂ 131–133 Nitro, ethyl, amine Not reported

Key Observations:

  • Substituent Position and Melting Points : The position of substituents significantly impacts melting points. For example, compound 8a (methyl groups at 3',5') has a higher melting point (186–188°C) than its diethyl analogue 8b (131–133°C), suggesting that bulkier alkyl groups reduce crystal lattice stability .
  • Functional Group Influence: The presence of amine groups in 8a and 8b introduces hydrogen-bonding capabilities, which likely enhance intermolecular interactions compared to the non-aminated this compound. This difference would affect solubility and thermal stability.
  • Nitro Group Effects: Nitro groups are electron-withdrawing, which polarizes the aromatic ring and reduces solubility in non-polar solvents. This effect is consistent across all nitro-containing biphenyl derivatives .

Solubility and Reactivity

  • Water Solubility : While direct data for this compound are unavailable, analogous compounds (e.g., 8a–8f in ) were tested using HPLC after equilibration in water. Nitro and alkyl substituents generally reduce water solubility due to hydrophobic interactions, though polar groups like amines can mitigate this .
  • Reactivity : Nitro groups in biphenyl derivatives are prone to reduction reactions. For instance, the nitro group in 8a could be reduced to an amine under catalytic hydrogenation, a reaction pathway likely shared by this compound .

Crystallographic and Molecular Packing Insights

discusses a bromo- and thiophenyl-substituted biphenyl ester, highlighting how bulky substituents (e.g., thiophene) disrupt molecular packing. By analogy, the methyl and nitro groups in this compound would likely induce steric hindrance, affecting crystal density and melting behavior. Hirshfeld surface analysis, as applied in , could further elucidate intermolecular interactions (e.g., C–H···O bonds from nitro groups) .

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